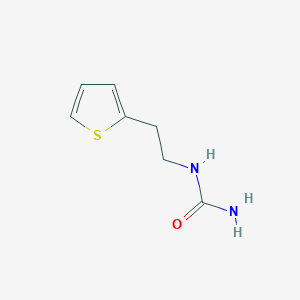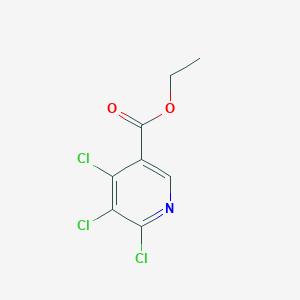![molecular formula C44H44N2 B168564 N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 137133-18-7](/img/structure/B168564.png)
N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine is a complex organic compound characterized by multiple aromatic rings and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as N-(2,4-dimethylphenyl)formamide . The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or other reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving cell signaling pathways and molecular interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine is unique due to its specific arrangement of aromatic rings and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
137133-18-7 |
|---|---|
Molekularformel |
C44H44N2 |
Molekulargewicht |
600.8 g/mol |
IUPAC-Name |
N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C44H44N2/c1-29-9-17-39(18-10-29)45(41-21-13-31(3)25-33(41)5)43-23-15-37(27-35(43)7)38-16-24-44(36(8)28-38)46(40-19-11-30(2)12-20-40)42-22-14-32(4)26-34(42)6/h9-28H,1-8H3 |
InChI-Schlüssel |
IXWWISBMIQCKIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=C(C=C(C=C6)C)C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=C(C=C(C=C6)C)C)C)C |
Synonyme |
N,N'-(2,4-DiMethyl-phenyl)-N,N'-(4-DiMethyl-phenyl)-(3,3'-DiMethyl-biphenyl)-4,4'-diaMine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)






![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)



